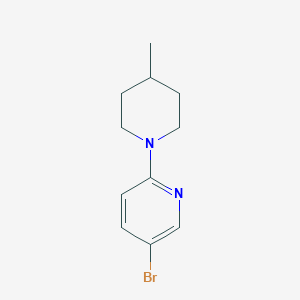

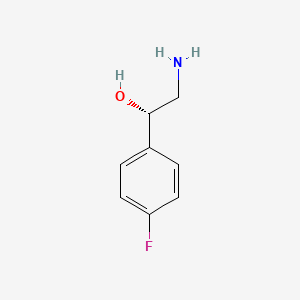

![molecular formula C14H15N3O B1517500 N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide CAS No. 1095067-87-0](/img/structure/B1517500.png)

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide

Vue d'ensemble

Description

“N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” is a versatile chemical compound used in various scientific research applications due to its unique properties and potential in drug discovery, catalysis, and material science1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” from the web search results.Molecular Structure Analysis

The molecular structure of a similar compound, “N-[4-(aminomethyl)phenyl]urea”, has been reported. Its empirical formula is C8H11N3O, and its molecular weight is 165.192. However, the specific molecular structure of “N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” was not found in the search results.Chemical Reactions Analysis

There is a study that used a similar compound, AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride), as a derivatization reagent for the comprehensive mapping of carboxyls and aldehydes in brain tissue sections3. However, specific chemical reactions involving “N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” were not found in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[4-(aminomethyl)phenyl]urea”, are reported. It is a solid substance2. However, the specific physical and chemical properties of “N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” were not found in the search results.Applications De Recherche Scientifique

Discovery and Inhibitor Development

The research into compounds structurally related to N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide often focuses on their potential as inhibitors for various kinases and proteins, crucial in the development of new therapeutics for diseases like cancer. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in model studies and advancing into clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Catalytic Applications

Compounds with similar frameworks are used in catalytic processes to achieve specific organic transformations. For instance, cobalt-catalyzed coupling of alkyl Grignard reagents with benzamide and 2-phenylpyridine derivatives demonstrates the utility of these compounds in directed C-H bond activation, showcasing their potential in synthetic organic chemistry (Chen et al., 2011).

DNA Interaction Studies

Research on analogs of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide includes studies on their interactions with DNA, which is essential for understanding their mechanism of action as potential therapeutic agents. The study of DNA cleavage activity of copper phenanthroline and clip-phen conjugates linked to a poly-N-methylpyrrole highlights the specificity of these compounds to DNA A.T tracts, pointing towards their applications in targeted therapies and molecular biology research (Pitié et al., 2000).

Fluorescent Labeling and Analysis

The development of fluorescent α,β-unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine illustrates the application of structurally related compounds in analytical chemistry, providing tools for sensitive and specific detection methods (Nakaya et al., 1996).

NF-kappaB and AP-1 Gene Expression Inhibition

Compounds in this chemical class have been studied for their ability to inhibit NF-kappaB and AP-1 gene expression, revealing their potential in modulating critical pathways involved in inflammation and cancer. Structure-activity relationship studies aim to improve their oral bioavailability and therapeutic potential (Palanki et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, “N-[4-(aminomethyl)phenyl]urea”, indicates that it is harmful if swallowed and may cause respiratory irritation4. However, specific safety and hazard information for “N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” was not found in the search results.

Orientations Futures

Fluorine-containing compounds, including those with the trifluoromethyl (TFM, -CF3) group, have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA)5. This suggests that “N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide” and similar compounds could have potential applications in drug discovery and other areas of research in the future.

Propriétés

IUPAC Name |

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMPCUKLGILFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

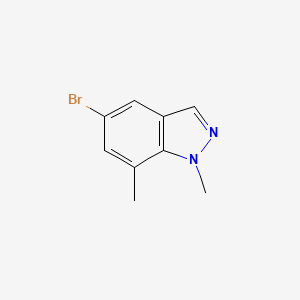

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)

![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)

![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)